molecular formula C19H13Cl2N3O B2644156 1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine CAS No. 339010-03-6

1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine

Cat. No.: B2644156
CAS No.: 339010-03-6
M. Wt: 370.23
InChI Key: SUNDKLXQELUYIS-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine is a synthetic organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a dichlorophenyl group, a methoxy group, and a phenyl group attached to the imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the following steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dichlorophenyl Group: This step involves the reaction of the imidazo[4,5-b]pyridine core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace the methoxy group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced aromatic rings.

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

Scientific Research Applications

1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dichlorophenyl)methoxy]-2-methyl-1H-imidazo[4,5-b]pyridine
  • 1-[(2,4-dichlorophenyl)methoxy]-2-ethyl-1H-imidazo[4,5-b]pyridine
  • 1-[(2,4-dichlorophenyl)methoxy]-2-propyl-1H-imidazo[4,5-b]pyridine

Uniqueness

1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of the phenyl group, which can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties. The dichlorophenyl group also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3O/c20-15-9-8-14(16(21)11-15)12-25-24-17-7-4-10-22-18(17)23-19(24)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNDKLXQELUYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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